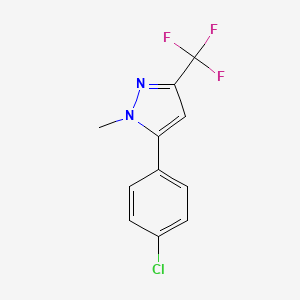
5-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group, a methyl group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. For instance, the reaction of 4-chlorophenylhydrazine with 1,1,1-trifluoro-2,4-pentanedione under acidic conditions can yield the desired pyrazole ring.
Substitution Reactions:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
Industrial production of 5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the chlorophenyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include 5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Products include 5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazoline.
Substitution: Products include 5-(4-aminophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
科学研究应用
5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of toxic intermediates in target organisms.
Pathways Involved: The compound can disrupt cellular processes such as oxidative phosphorylation, leading to a decrease in ATP production and subsequent cell death.
相似化合物的比较
Similar Compounds
5-(4-chlorophenyl)-1-methyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group, which can affect its reactivity and biological activity.
5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazoline: A reduced form of the pyrazole ring, with different chemical stability and reactivity.
Uniqueness
The presence of both the trifluoromethyl and methyl groups in 5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.
属性
分子式 |
C11H8ClF3N2 |
|---|---|
分子量 |
260.64 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H8ClF3N2/c1-17-9(6-10(16-17)11(13,14)15)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChI 键 |
RYEGCLXZLUOBEV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


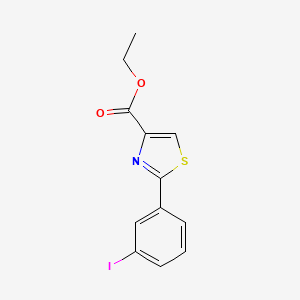

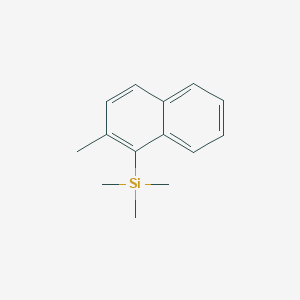

![9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)
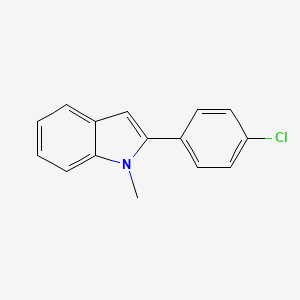
![[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine](/img/structure/B13683592.png)
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid](/img/structure/B13683593.png)
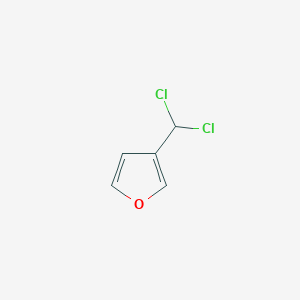
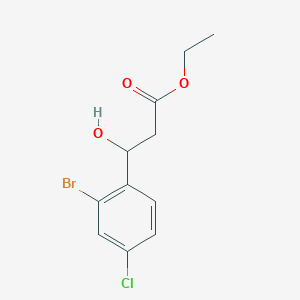
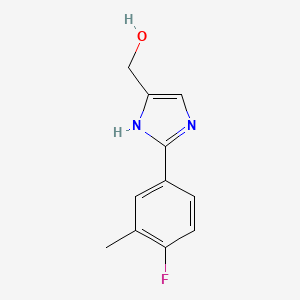
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13683608.png)
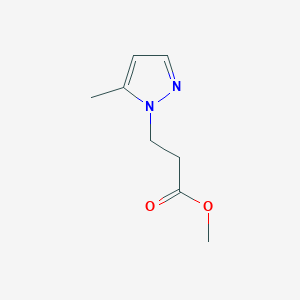
![8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine](/img/structure/B13683635.png)
